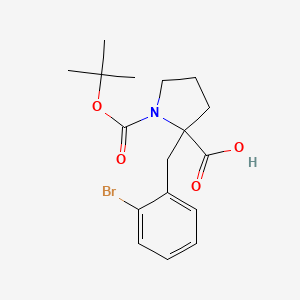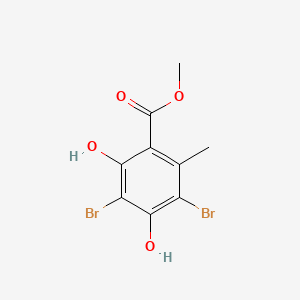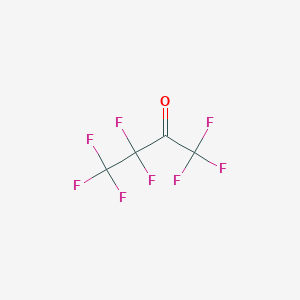
Octafluor-2-butanon
Übersicht
Beschreibung
Octafluoro-2-butanone, also known as Perfluoro-2-butanone, is a technical grade compound with a linear formula of CF3CF2COCF3 . It is used as a reactant in the synthesis of 2,3-bis(perfluoroalkyl)quinoxalines .
Synthesis Analysis
Octafluoro-2-butanone is involved in the synthesis of 2,3-bis(perfluoroalkyl)quinoxalines . It can decompose into CF3H and CF4, which can be recycled to consume chain free radicals .Molecular Structure Analysis
The molecular structure of Octafluoro-2-butanone is represented by the linear formula CF3CF2COCF3 . It has a molecular weight of 216.03 g/mol . The InChI key for Octafluoro-2-butanone is QJPLLYVRTUXAHZ-UHFFFAOYSA-N .Chemical Reactions Analysis
Octafluoro-2-butanone can decompose into CF3H and CF4, which can be recycled to consume chain free radicals . The rate constants of the main fire extinguishing paths are fast .Physical And Chemical Properties Analysis
Octafluoro-2-butanone is a technical grade compound with an assay of ≥90% (GC) . It has a boiling point of 0 °C and a melting point of -126 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Ich habe eine Suche durchgeführt und mehrere Anwendungen von Octafluor-2-butanon in der wissenschaftlichen Forschung gefunden. Im Folgenden sind einige der einzigartigen Anwendungen aufgeführt, jede mit einem detaillierten Abschnitt:
Synthese von 2,3-Bis(perfluoroalkyl)chinoxalinen
This compound wird als Reaktant bei der Synthese von 2,3-Bis(perfluoroalkyl)chinoxalinen verwendet, die aufgrund ihrer einzigartigen strukturellen und elektronischen Eigenschaften potenzielle Anwendungen in verschiedenen Bereichen wie Materialwissenschaften und Pharmazie haben .
Anwendungen bei der Brandbekämpfung
Es wurde als Ersatz für Halon 1211 in Anwendungen zur Brandbekämpfung getestet. Die Forschung konzentriert sich auf die Wirksamkeit von Octafluor-2-buten und Mischungen mit 1-Brompropan zur Brandbekämpfung durch Sprühverfahren .
Pharmazeutische Tests
This compound wird auch in pharmazeutischen Tests als hochwertiger Referenzstandard verwendet, um genaue Ergebnisse in der Arzneimittelentwicklung und Qualitätskontrolle zu gewährleisten .
Bionanotechnologie
Im Bereich der Bionanotechnologie wurde es für die Verwendung bei der Synthese von Silber-Nanopartikeln (Ag NCs) mit Nahinfrarot-Fluoreszenz untersucht, die durch einen MUC1-Aptamer stabilisiert sind. Diese Nanopartikel haben aufgrund ihrer Fluoreszenzeigenschaften potenzielle Anwendungen in der Bio-Bildgebung und im Biosensing .
Wirkmechanismus
Target of Action
Octafluoro-2-butanone, also known as Perfluoro-2-butanone , is primarily used as a reactant in the synthesis of 2,3-bis(perfluoroalkyl)quinoxalines . The primary targets of this compound are therefore the reactants involved in these synthesis reactions.
Biochemical Pathways
It is known to be involved in the synthesis of 2,3-bis(perfluoroalkyl)quinoxalines , suggesting it may play a role in the biochemical pathways related to the synthesis and metabolism of these compounds.
Result of Action
The primary result of Octafluoro-2-butanone’s action is the formation of 2,3-bis(perfluoroalkyl)quinoxalines . These are complex organic compounds with potential applications in various fields. The specific molecular and cellular effects would depend on the nature of these compounds and their interactions with biological systems.
Safety and Hazards
Eigenschaften
IUPAC Name |
1,1,1,3,3,4,4,4-octafluorobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F8O/c5-2(6,4(10,11)12)1(13)3(7,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPLLYVRTUXAHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392395 | |
| Record name | Perfluoro-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
337-20-2 | |
| Record name | Perfluoro-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 337-20-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole](/img/structure/B1598494.png)

![3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1598498.png)
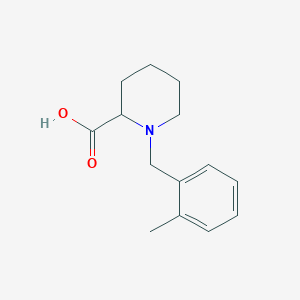
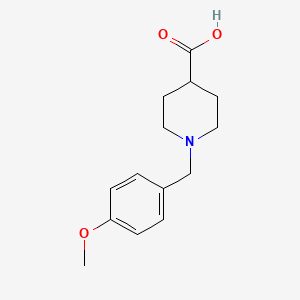

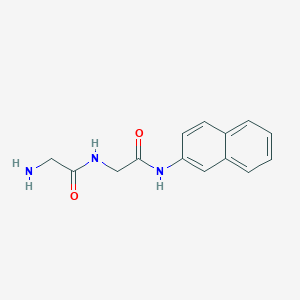
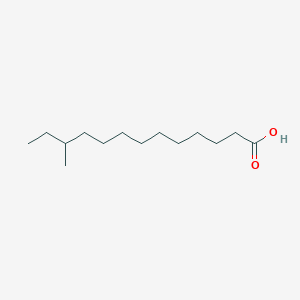
![Methyl 4-[2-(4-phenylphenyl)propan-2-yloxycarbonyloxy]benzoate](/img/structure/B1598505.png)


